4-Chloro-2,2-dimethyl-3-oxobutanenitrile
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Overview
Description
4-Chloro-2,2-dimethyl-3-oxobutanenitrile is an organic compound with the molecular formula C6H8ClNO It is characterized by the presence of a chloro group, a nitrile group, and a ketone group within its structure
Preparation Methods
The synthesis of 4-Chloro-2,2-dimethyl-3-oxobutanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2,2-dimethyl-3-oxobutanoic acid with thionyl chloride, followed by the addition of sodium cyanide. The reaction conditions typically include the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
4-Chloro-2,2-dimethyl-3-oxobutanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while reduction reactions typically produce amines .
Scientific Research Applications
4-Chloro-2,2-dimethyl-3-oxobutanenitrile has several applications in scientific research, including:
Mechanism of Action
The mechanism by which 4-Chloro-2,2-dimethyl-3-oxobutanenitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their function and leading to various cellular responses. The molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4-Chloro-2,2-dimethyl-3-oxobutanenitrile can be compared with other similar compounds, such as:
4-Chloro-2,2-dimethyl-3-oxobutanoic acid: This compound is structurally similar but lacks the nitrile group, which affects its reactivity and applications.
2,2-Dimethyl-3-oxobutanenitrile: This compound lacks the chloro group, resulting in different chemical properties and reactivity.
4-Chloro-2,2-dimethyl-3-oxobutanamide:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
4-chloro-2,2-dimethyl-3-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-6(2,4-8)5(9)3-7/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNHEAFOSUASDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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